Lipophilicity Tuning: Quantifying the XLogP3 Advantage of (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol vs. Non-Halogenated Analog
The introduction of a chlorine atom at the 5-position of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol results in a measurable increase in lipophilicity compared to its non-halogenated analog, (1-methyl-1H-imidazol-2-yl)methanol. This difference is quantified by the XLogP3 value, a key descriptor for predicting membrane permeability and bioavailability in drug discovery programs .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.12 |
| Comparator Or Baseline | (1-methyl-1H-imidazol-2-yl)methanol (XLogP3-AA: -0.8) |
| Quantified Difference | ΔXLogP3 = +0.92 |
| Conditions | In silico calculated values from PubChem (XLogP3-AA for comparator) and Bidepharm (XLOGP3 for target compound). |
Why This Matters
The approximately 0.9 unit increase in XLogP3 translates to a tangible difference in predicted lipophilicity, which directly influences a compound's ability to cross biological membranes and is a critical parameter for selecting a building block in early-stage drug discovery to optimize for cellular activity [1].
- [1] PubChem. (1-Methyl-1H-imidazol-2-yl)methanol. CID 573612. Computed Descriptors. https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-imidazol-2-yl_methanol View Source
